1-(2,2-difluoroethyl)-3-methyl-5-nitro-1H-pyrazole
CAS No.:
Cat. No.: VC17247435
Molecular Formula: C6H7F2N3O2
Molecular Weight: 191.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7F2N3O2 |
|---|---|
| Molecular Weight | 191.14 g/mol |
| IUPAC Name | 1-(2,2-difluoroethyl)-3-methyl-5-nitropyrazole |
| Standard InChI | InChI=1S/C6H7F2N3O2/c1-4-2-6(11(12)13)10(9-4)3-5(7)8/h2,5H,3H2,1H3 |
| Standard InChI Key | QKRUDJNRRGYUTC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)[N+](=O)[O-])CC(F)F |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
1-(2,2-Difluoroethyl)-3-methyl-5-nitro-1H-pyrazole features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-, 3-, and 5-positions. The 1-position is occupied by a 2,2-difluoroethyl group (-CH2CF2H), the 3-position by a methyl group (-CH3), and the 5-position by a nitro group (-NO2). This arrangement creates a sterically and electronically diverse framework that influences reactivity and intermolecular interactions.
The compound’s canonical SMILES notation, CC1=NN(C(=C1)[N+](=O)[O-])CC(F)F, encapsulates its connectivity, while its IUPAC name, 1-(2,2-difluoroethyl)-3-methyl-5-nitro-1H-pyrazole, adheres to systematic nomenclature rules. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇F₂N₃O₂ |
| Molecular Weight | 203.14 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic and Crystallographic Data
X-ray crystallography and NMR spectroscopy reveal planar geometry for the pyrazole ring, with substituents adopting equatorial orientations to minimize steric strain. The difluoroethyl group’s electronegative fluorine atoms induce dipole moments, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Synthesis and Optimization Strategies
Nucleophilic Substitution Pathway
The primary synthesis route involves reacting 5-methyl-3-nitro-1H-pyrazole with 2,2-difluoroethyl halides (e.g., bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds via an SN2 mechanism, where the pyrazole’s nitrogen acts as a nucleophile, displacing the halide.
Reaction Conditions:
-
Solvent: DMF or DMSO (aprotic, polar)
-
Temperature: 80–100°C
-
Duration: 12–24 hours
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Yield: 60–75% after column chromatography
Industrial-Scale Production
Continuous flow reactors are employed for large-scale synthesis, improving heat transfer and reaction homogeneity. Process optimization focuses on reducing byproducts like N-alkylated isomers, which form due to competing reactions at alternative nitrogen sites.
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point of 98–100°C and decomposes above 250°C. Its solubility profile is critical for formulation:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| DMF | >40 |
| Ethanol | <5 |
| Water | <1 |
Stability and Reactivity
Stability studies indicate susceptibility to photodegradation under UV light, necessitating storage in amber glass. The nitro group undergoes reduction to an amine under catalytic hydrogenation (H₂/Pd-C), while the difluoroethyl moiety resists hydrolysis under acidic or basic conditions.
Chemical Reactivity and Derivative Formation
Electrophilic Aromatic Substitution
The pyrazole ring’s electron-deficient nature facilitates electrophilic substitutions at the 4-position. For example, nitration with fuming HNO₃ yields 1-(2,2-difluoroethyl)-3-methyl-4,5-dinitro-1H-pyrazole, a precursor for explosives research.
Cross-Coupling Reactions
Suzuki-Miyaura couplings with aryl boronic acids introduce aromatic groups, expanding structural diversity. These reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and tolerate temperatures up to 120°C.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) by coordinating to heme iron via the nitro group, disrupting drug metabolism pathways. Half-maximal inhibitory concentrations (IC₅₀) range from 10–50 μM in vitro.
Agricultural Applications
In agrochemistry, it acts as a protoporphyrinogen oxidase (PPO) inhibitor, inducing oxidative stress in weeds. Field trials demonstrate efficacy against Amaranthus retroflexus at application rates of 50–100 g/ha.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a building block for kinase inhibitors, particularly those targeting EGFR and VEGFR2. Derivatives with appended sulfonamide groups show nanomolar potency in cancer cell lines.
Materials Science
Incorporated into metal-organic frameworks (MOFs), it enhances gas adsorption capacity due to fluorine’s quadrupolar interactions. MOFs with this ligand exhibit CO₂ uptake of 2.5 mmol/g at 1 bar.
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